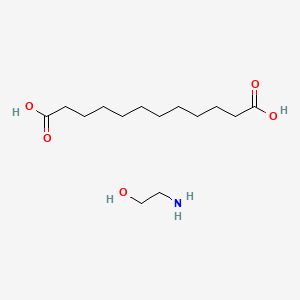
Einecs 282-287-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanedioic acid, compound with 2-aminoethanol, can be synthesized through the reaction of dodecanedioic acid with 2-aminoethanol. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of dodecanedioic acid, compound with 2-aminoethanol, involves large-scale chemical processes that ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Dodecanedioic acid, compound with 2-aminoethanol, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
Dodecanedioic acid, compound with 2-aminoethanol, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various polymers and other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of high-performance materials, coatings, and adhesives
Mechanism of Action
The mechanism by which dodecanedioic acid, compound with 2-aminoethanol, exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways. The exact mechanisms are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to dodecanedioic acid, compound with 2-aminoethanol, include:
Dodecanedioic acid: The parent compound, which is used in the synthesis of the target compound.
2-Aminoethanol: Another reactant used in the synthesis.
Other amino acid derivatives: Compounds with similar structures and functional groups.
Uniqueness
What sets dodecanedioic acid, compound with 2-aminoethanol, apart from similar compounds is its unique combination of properties, which make it suitable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities contribute to its distinctiveness .
Properties
CAS No. |
84145-60-8 |
|---|---|
Molecular Formula |
C14H29NO5 |
Molecular Weight |
291.38 g/mol |
IUPAC Name |
2-aminoethanol;dodecanedioic acid |
InChI |
InChI=1S/C12H22O4.C2H7NO/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;3-1-2-4/h1-10H2,(H,13,14)(H,15,16);4H,1-3H2 |
InChI Key |
QPTBLKXIIYJZBP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















